4-bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-Bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with brominated intermediates under controlled conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various substituted pyrazoles, sulfoxides, sulfones, and other heterocyclic compounds .
Scientific Research Applications
4-Bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole
- 4-Bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
Uniqueness
4-Bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to its sulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This functional group enhances its reactivity and potential for forming diverse derivatives with specific applications .
Properties
IUPAC Name |
4-bromo-1-(1,3-dimethylpyrazol-4-yl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2S/c1-6-9(5-14(4)12-6)18(16,17)15-8(3)10(11)7(2)13-15/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXZNLTVPJDNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CN(N=C2C)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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